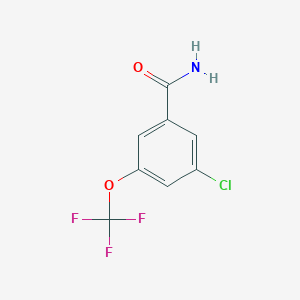
3-Chloro-5-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development Precursors
One significant application of compounds closely related to 3-Chloro-5-(trifluoromethoxy)benzamide lies in their role as precursors in drug development, particularly for antitubercular therapies. Richter et al. (2021) describe the structural characterization of similar compounds used in synthesizing benzothiazinones, a class of promising new antituberculosis drug candidates (Richter, Goddard, Schlegel, Imming, & Seidel, 2021). Furthermore, Nimbalkar et al. (2018) highlight the synthesis of benzamide derivatives through ultrasound-assisted methods, showing promising in vitro antitubercular activity against Mycobacterium tuberculosis with significant safety profiles in cytotoxicity tests (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antimicrobial and Antitubercular Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. Imramovský et al. (2011) investigated a series of benzamides for activity against mycobacterial, bacterial, and fungal strains, finding several compounds with activity comparable or higher than standard drugs like isoniazid and fluconazole (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011). Ilango and Arunkumar (2011) synthesized novel azetidin-2-one derivatives showing good antimicrobial and antitubercular activities, highlighting the potential of these compounds in developing new treatments (Ilango & Arunkumar, 2011).
Synthesis of Impurities in Pharmaceuticals
Li Xing-yu (2015) focuses on the synthesis of impurities found in pharmaceuticals, specifically roflumilast, a drug used to treat COPD. The study provides insights into the synthesis and characterization of compounds structurally related to this compound, offering a reference for studying impurities in drugs (Li Xing-yu, 2015).
Catalysis and Material Science
Straube et al. (2020) report on the synthesis of tris(ferrocenyl)arene-based gold(i) complexes, highlighting the role of structurally similar compounds in catalysis and material science. These complexes show potential for redox-switchable catalysis, indicating the versatility of benzamide derivatives in various scientific applications (Straube, Coburger, Dütsch, & Hey‐Hawkins, 2020).
Properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDYHINQOQMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
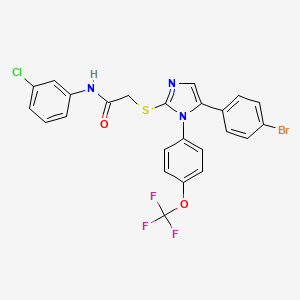
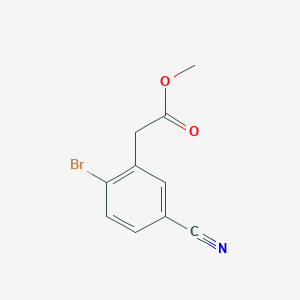
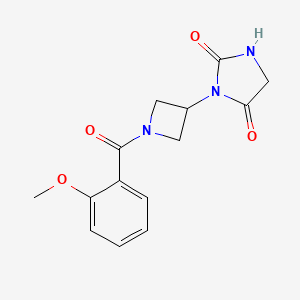
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)
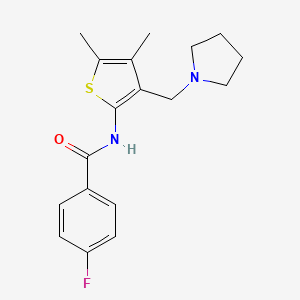
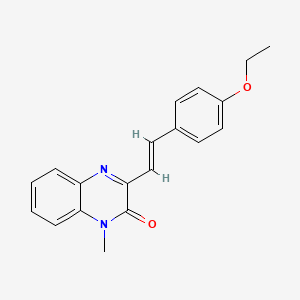
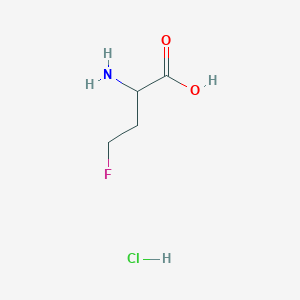
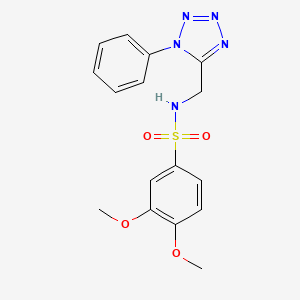

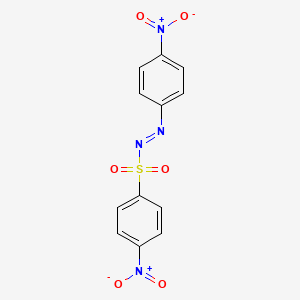
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)
